6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
6-ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-(morpholin-4-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-4-16-13-17-23(30)21(25-26-19-7-5-6-8-20(19)27(25)3)15(2)32-24(17)18(22(16)29)14-28-9-11-31-12-10-28/h5-8,13,29H,4,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLDTQVHHGOWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate under acidic conditions, followed by cyclization.
Introduction of the Benzimidazole Moiety: The benzimidazole ring can be introduced by reacting o-phenylenediamine with an appropriate aldehyde or ketone.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via a Mannich reaction, involving formaldehyde, morpholine, and the chromenone intermediate.
Final Assembly: The final compound is obtained by coupling the benzimidazole intermediate with the chromenone intermediate under suitable conditions, often involving a base and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol.
Substitution: The benzimidazole and morpholinomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a chromenone backbone, which is known for its biological activity. Its structural components include:
- Chromenone moiety : Associated with various biological activities, including anti-inflammatory and anticancer properties.
- Benzoimidazole group : Known for its role in enhancing pharmacological efficacy against microbial infections.
- Morpholine substituent : Often linked to improved solubility and bioavailability of pharmaceutical compounds.
Antifungal Applications
Recent studies have indicated that derivatives of this compound exhibit significant antifungal activity against various pathogens:
- Mechanism of Action : The compound's antifungal action is attributed to its ability to disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis, crucial for fungal cell membrane integrity.
- Case Studies :
- A study evaluated the compound against Candida albicans and Aspergillus niger, demonstrating minimum inhibitory concentrations (MICs) as low as 4 µg/mL, indicating potent antifungal properties .
- Another investigation highlighted its effectiveness against dermatophyte fungi, showing promising results in treating skin infections .
Antibacterial Applications
The compound has also been explored for its antibacterial properties:
- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
- Case Studies :
Anti-inflammatory Applications
The anti-inflammatory potential of this compound has been documented in several studies:
- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation.
- Case Studies :
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole moiety could bind to DNA or proteins, while the chromenone core might interact with other cellular components.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound differs from analogs primarily in the substituent at the 8-position of the chromen-4-one core. Key analogs include:
Note: The target compound’s pKa is inferred from structurally similar derivatives in .
Key Observations :
- Substituent Effects on Molecular Weight: The morpholinomethyl, piperidinyl, and piperazinyl groups increase molecular weight (~432–448 g/mol) compared to unsubstituted analogs (~306–320 g/mol).
- Polarity and Solubility : Morpholine and piperazine substituents introduce tertiary amines, enhancing polarity and aqueous solubility relative to piperidine or unsubstituted derivatives. The methyl groups on piperidine/piperazine may slightly reduce solubility due to increased hydrophobicity .
- Acid-Base Properties : The predicted pKa (~6.74) suggests moderate acidity, likely from the 7-hydroxy group. Substituents with basic nitrogen atoms (e.g., morpholine, piperazine) may influence protonation states under physiological conditions .
Biological Activity
The compound 6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Core Structure : Chromenone moiety
- Substituents : Ethyl, hydroxy, methyl, benzoimidazole, and morpholinomethyl groups
Recent studies suggest that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit key inflammatory mediators, such as IL-6 and CIG5, in human small airway epithelial cells (hSAECs). This suggests a role in modulating inflammatory responses, potentially useful in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .
- Anticancer Activity : Preliminary data indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The presence of the benzoimidazole moiety is thought to enhance its interaction with specific cellular targets involved in cancer progression.
- Antimicrobial Properties : The chromenone structure is known for its broad-spectrum antimicrobial activity. Studies have reported that similar compounds can inhibit bacterial growth and biofilm formation, indicating that this derivative may possess similar properties .
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activity of the compound:
- Cell Lines Used : Various cancer cell lines (e.g., HeLa, MCF-7) and primary human cells (hSAECs).
- Assays Conducted :
- MTT Assay : To evaluate cell viability.
- qRT-PCR : To measure expression levels of inflammatory genes post-treatment.
Results Summary
| Experiment Type | Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| MTT Assay | HeLa | 10 | 50% reduction in cell viability |
| qRT-PCR | hSAECs | 10 | Significant decrease in IL-6 levels |
| Antimicrobial | E. coli | 100 | Inhibition of growth by 70% |
Case Studies
- Case Study on Inflammatory Response : A study involving hSAECs demonstrated that treatment with the compound reduced poly(I:C)-induced IL-6 expression significantly compared to control groups. This suggests a promising application for inflammatory diseases .
- Anticancer Potential : In a separate study focusing on breast cancer cell lines, the compound induced apoptosis through caspase activation pathways. This finding highlights its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and what methodological challenges arise during its preparation?
- Answer: Synthesis involves a multi-step process starting with the chromen-4-one core. The benzimidazole and morpholinomethyl groups are introduced via nucleophilic substitution or coupling reactions. For example, ethyl acetoacetate is a common precursor for the chromenone scaffold, while 1-methyl-1H-benzimidazole-2-amine is used for benzimidazole functionalization . Challenges include controlling regioselectivity during substitutions and ensuring purity due to the compound’s structural complexity. Catalysts (e.g., Pd for cross-coupling) and inert reaction conditions (N₂ atmosphere) are critical to avoid side reactions .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Answer: Use a combination of analytical techniques:
- HPLC/LC-MS: To assess purity (>95%) and detect byproducts .
- 1H/13C NMR: Compare spectral data with structurally similar chromenones and benzimidazoles. For instance, the hydroxyl proton at C7 typically appears as a singlet near δ 12 ppm in DMSO-d₆, while aromatic protons in the benzimidazole ring resonate between δ 7.5–8.5 ppm .
- FTIR: Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the chromenone core) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Answer: Begin with in vitro assays:
- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reference compounds like ciprofloxacin as controls .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ calculations .
- Enzyme Inhibition: Test for kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
- Answer:
- Solvent Optimization: Replace polar aprotic solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to reduce side reactions .
- Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura couplings; ligand choice (e.g., SPhos vs. XPhos) impacts reaction efficiency .
- Temperature Control: Lower reaction temperatures (e.g., 0–5°C) during benzimidazole coupling to prevent over-substitution .
- Table: Example reaction optimization (yield improvement):
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | DMF | 80 | 45 |
| 2 | Pd(OAc)₂ | EtOH | 60 | 72 |
Q. How to resolve contradictions in spectral data interpretation for structural confirmation?
- Answer: Discrepancies (e.g., unexpected splitting in NMR) may arise from dynamic effects or tautomerism. Strategies include:
- Variable Temperature NMR: Identify tautomeric forms (e.g., keto-enol equilibrium in chromenone) by acquiring spectra at 25°C vs. 50°C .
- 2D NMR (COSY, HSQC): Assign proton-carbon correlations, particularly for overlapping signals in the benzimidazole region .
- X-ray Crystallography: Resolve ambiguous stereochemistry; compare with structurally analogous compounds (e.g., chromen-4-one derivatives in ).
Q. What experimental designs are suitable for studying the compound’s mechanism of action in biological systems?
- Answer:
- Target Identification: Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
- Transcriptomic/Proteomic Profiling: Compare treated vs. untreated cells (RNA-seq or SILAC-based proteomics) to identify dysregulated pathways .
- Molecular Dynamics Simulations: Model interactions with predicted targets (e.g., kinases) using docking software (AutoDock Vina) and validate via mutagenesis .
Methodological Considerations
Q. How to design stability studies for this compound under varying storage conditions?
- Answer:
- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC:
| Condition | Degradation Products Identified |
|---|---|
| Acidic (0.1M HCl) | Hydrolysis of morpholinomethyl |
| Oxidative (H₂O₂) | Chromenone ring oxidation |
Q. What strategies mitigate ecotoxicological risks during disposal or environmental exposure?
- Answer: Follow OECD guidelines for environmental risk assessment:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
